

Comparative Cross-Reactivity Profiling of 1-(2,4-Difluorophenyl)piperazine and Analogs

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Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)piperazine

Cat. No.: B037559

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **1-(2,4-Difluorophenyl)piperazine**. Due to the limited publicly available screening data for this specific compound, this guide leverages data from structurally related analogs, including the parent compound 1-Phenylpiperazine and the well-characterized atypical antipsychotic, Aripiprazole, to provide a contextual understanding of its likely pharmacological profile. Phenylpiperazine derivatives are known to interact with a range of central nervous system (CNS) receptors, and fluorination is a common strategy to modulate potency, selectivity, and metabolic stability.

Executive Summary

1-(2,4-Difluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals, which are known to exhibit a wide range of biological activities. While specific cross-reactivity data for **1-(2,4-Difluorophenyl)piperazine** is not extensively available in public databases, the pharmacological profile of its analogs suggests a primary affinity for monoamine receptors, including serotonergic and dopaminergic receptors. This guide presents available binding affinity data for key structural analogs to infer the potential cross-reactivity landscape of **1-(2,4-Difluorophenyl)piperazine** and provides detailed experimental protocols for assessing such off-target interactions.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (K_i , nM) of 1-Phenylpiperazine and Aripiprazole against a panel of CNS-relevant receptors. Data for **1-(2,4-Difluorophenyl)piperazine** is not currently available and is denoted as such. The expected primary targets for **1-(2,4-Difluorophenyl)piperazine** are inferred from the general pharmacology of fluorinated phenylpiperazines.

Target Receptor	1-(2,4-Difluorophenyl)piperazine	1-Phenylpiperazine	Aripiprazole
Dopamine Receptors			
D ₂	Expected Primary Target	>10,000	0.34 ^[1]
D ₃	Expected Primary Target	Not Available	0.8
Serotonin Receptors			
5-HT _{1A}	Expected Primary Target	380 ^[2]	1.7 ^[1]
5-HT _{2A}	Expected Primary Target	2,800	3.4 ^[1]
5-HT _{2C}	Likely Target	1,300	15
5-HT ₇	Likely Target	Not Available	19
Adrenergic Receptors			
α_1	Likely Target	63	57
Other Targets			
H ₁	Possible Target	Not Available	61

Note: Lower K_i values indicate higher binding affinity.

Experimental Protocols

The binding affinity data presented for the analog compounds are typically determined using competitive radioligand binding assays. This is a standard in vitro method to quantify the interaction of a test compound with a specific receptor.

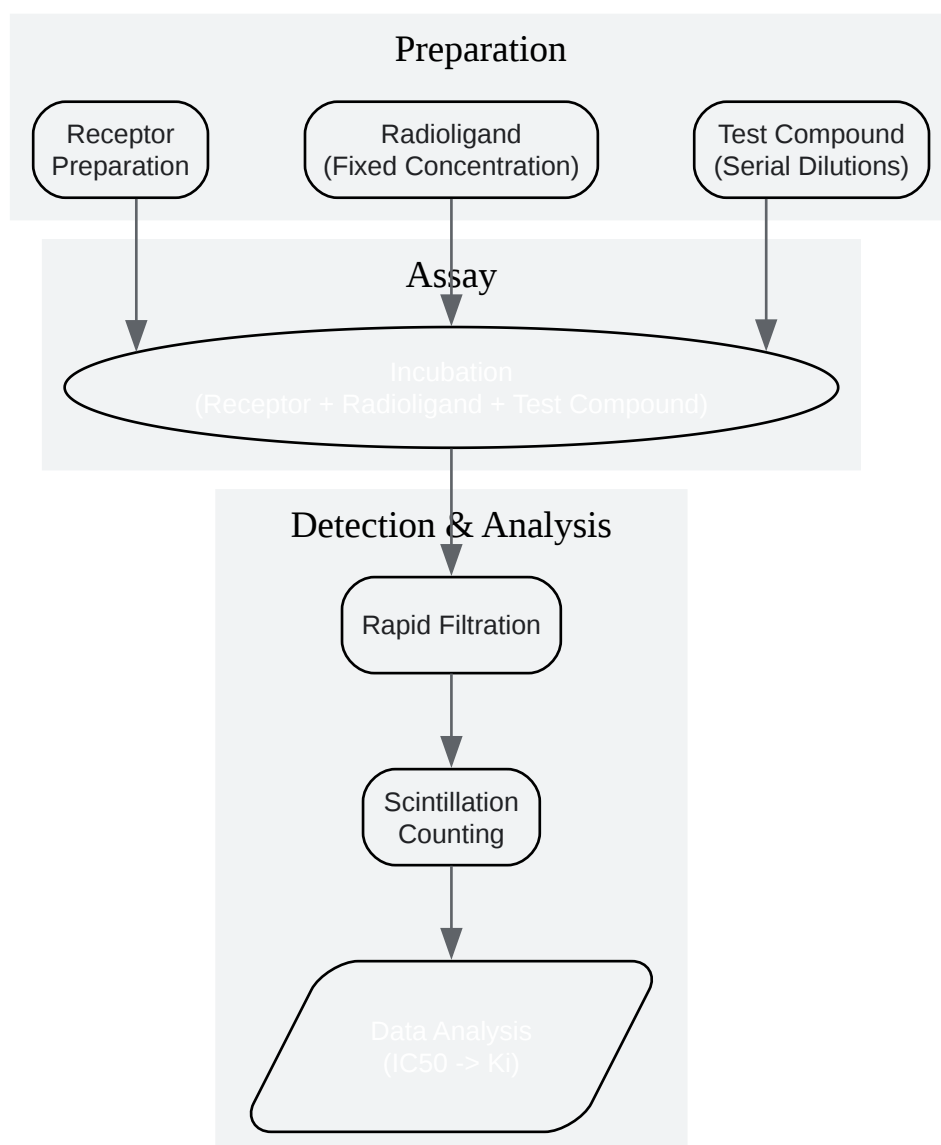
General Protocol for Competitive Radioligand Binding Assay

- **Receptor Preparation:** Membranes from cells recombinantly expressing the target receptor or from homogenized tissues known to be rich in the target receptor are prepared and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
- **Assay Buffer:** A buffered solution (e.g., Tris-HCl, HEPES) at physiological pH (typically 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂) is prepared.
- **Radioligand Preparation:** A specific radioligand with high affinity and selectivity for the target receptor is diluted in the assay buffer to a final concentration typically at or below its K_d value.
- **Test Compound Preparation:** The test compound, **1-(2,4-Difluorophenyl)piperazine**, and reference compounds are serially diluted in the assay buffer to create a range of concentrations.
- **Incubation:** The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in a microplate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- **Separation of Bound and Free Radioligand:** The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filtermat traps the receptor-bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- **Quantification:** The filtermat is dried, and a scintillation cocktail is added to each filter disk. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

- **Data Analysis:** The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

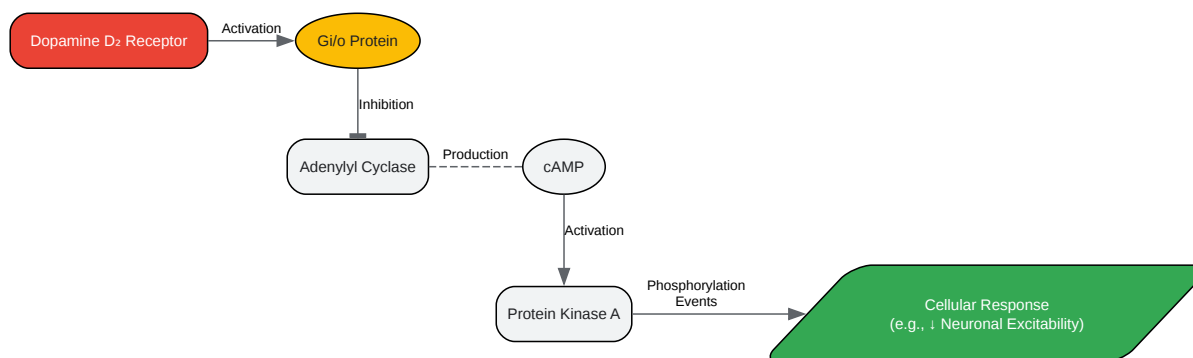
Experimental Workflow for Competitive Radioligand Binding Assay



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Caption: Workflow of a competitive radioligand binding assay.

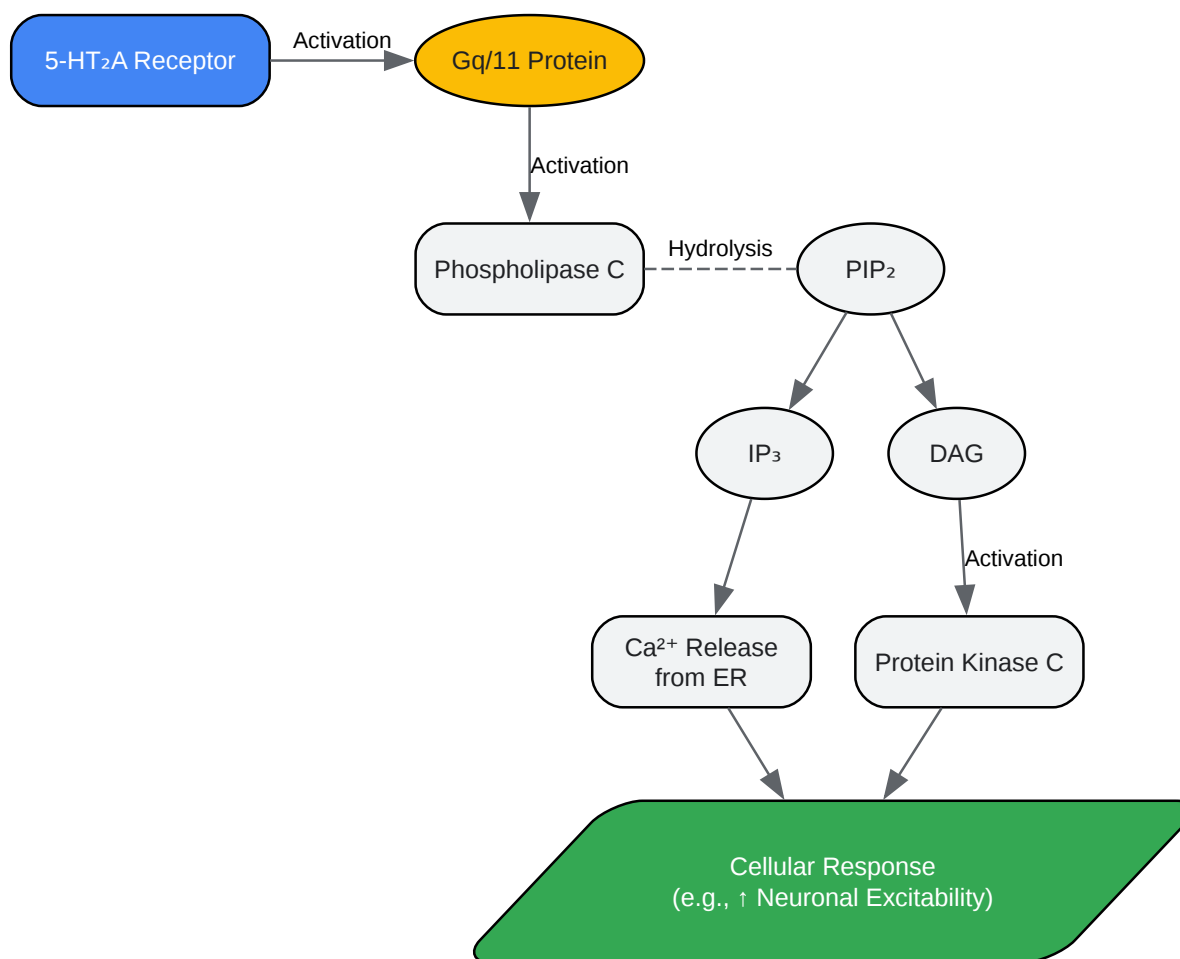
Potential Signaling Pathway: Dopamine D₂ Receptor



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Caption: Inhibitory signaling cascade of the Dopamine D₂ receptor.

Potential Signaling Pathway: Serotonin 5-HT_{2A} Receptor



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References

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